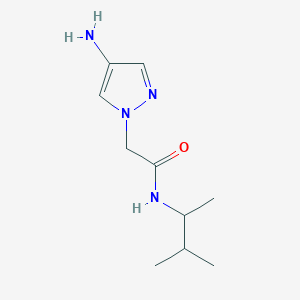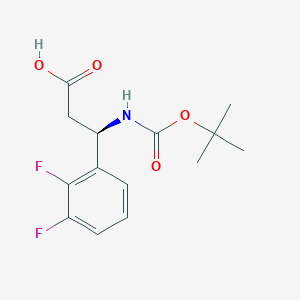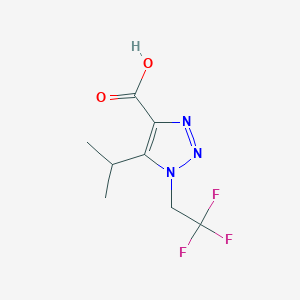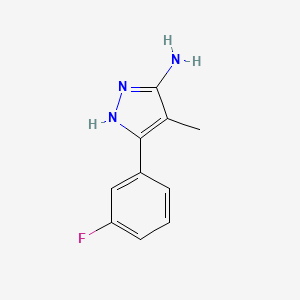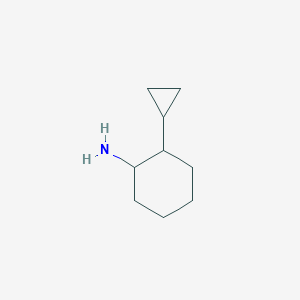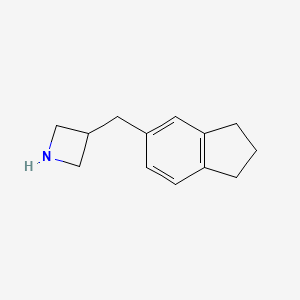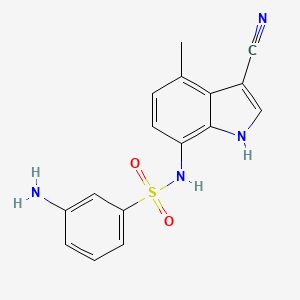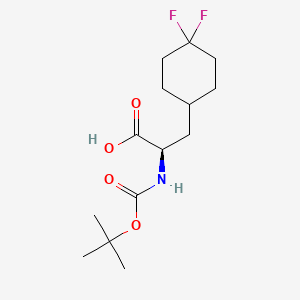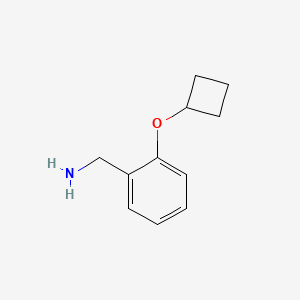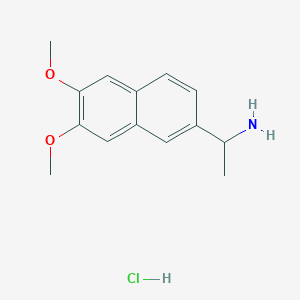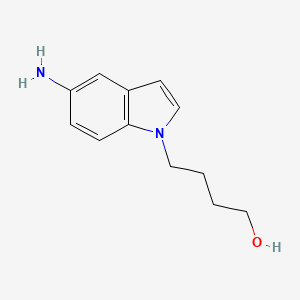
4-(5-Amino-1h-indol-1-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-1h-indol-1-yl)butan-1-ol is a compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of an indole ring with an amino group at the 5-position and a butanol side chain at the 4-position. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Chemical Reactions Analysis
4-(5-Amino-1h-indol-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include hypervalent iodine reagents for oxidation and catalytic hydrogenation for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(5-Amino-1h-indol-1-yl)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1h-indol-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors, influencing cellular processes and exerting its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(5-Amino-1h-indol-1-yl)butan-1-ol can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Serotonin: A neurotransmitter with a similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-(5-aminoindol-1-yl)butan-1-ol |
InChI |
InChI=1S/C12H16N2O/c13-11-3-4-12-10(9-11)5-7-14(12)6-1-2-8-15/h3-5,7,9,15H,1-2,6,8,13H2 |
InChI Key |
LKGLXKOBKFMOKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCCCO)C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


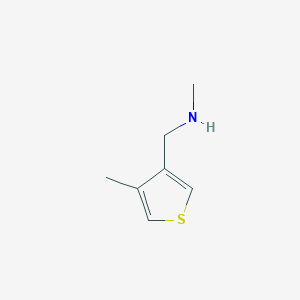
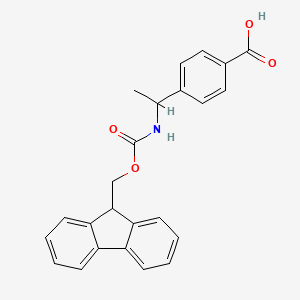
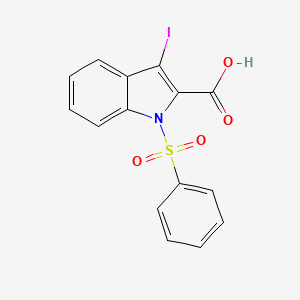
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol](/img/structure/B13623895.png)
